

Introduction: The Strategic Importance of 1-Methoxy-2-methylnaphthalene in Synthesis

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Compound of Interest

Compound Name: 1-Methoxy-2-methylnaphthalene

Cat. No.: B076747

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Naphthalene derivatives are a cornerstone of modern medicinal chemistry and materials science, forming the structural basis for a multitude of functional molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and advanced organic materials.^{[1][2][3]} **1-Methoxy-2-methylnaphthalene** (CAS No. 14093-86-8), while a discrete and specific building block, represents a valuable synthon for constructing more complex molecular architectures. Its defined substitution pattern—a methoxy group at the 1-position and a methyl group at the 2-position—offers a unique combination of steric and electronic properties that can be strategically exploited by researchers in drug development and organic synthesis.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the commercial supplier landscape, a practical framework for supplier selection, a plausible protocol for in-house synthesis when commercial options are inadequate, and robust methodologies for analytical verification to ensure the integrity of your starting material.

Physicochemical Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in experimental design. Key properties of **1-Methoxy-2-methylnaphthalene** are summarized below.

Property	Value	Source
CAS Number	14093-86-8	[4] [5]
Molecular Formula	C ₁₂ H ₁₂ O	[5] [6]
Molecular Weight	172.22 g/mol	[5] [6]
Appearance	Liquid or solid	[4]
Purity (Typical)	≥95%	[4]
Storage	Sealed in dry, room temperature	[4]

Commercial Supplier Landscape: A Comparative Analysis

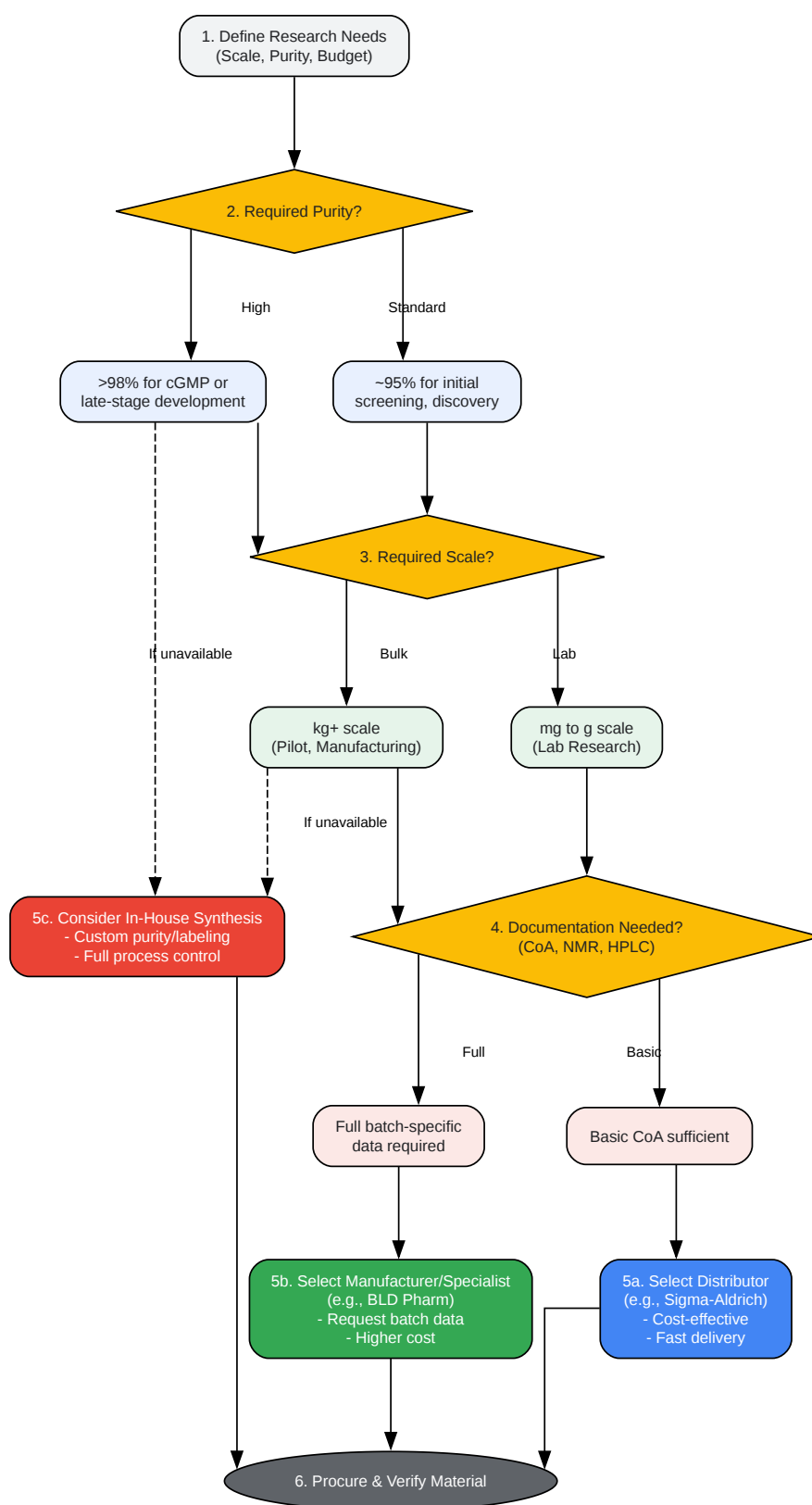
The acquisition of high-quality starting materials is a critical first step that dictates the success and reproducibility of any synthetic endeavor. **1-Methoxy-2-methylnaphthalene** is available from several reputable chemical suppliers, each offering various grades and quantities suitable for different stages of research.

Supplier	Product Number (Example)	Purity	Available Quantities	Notes
Sigma-Aldrich	AMBH2D6FC927 (Ambeed)	95%	Varies (Inquire)	Distributed for Ambeed, Inc. Provides basic physicochemical properties.[4]
Alfa Chemistry	14093-86-8	Research Grade	Varies (Quote)	Lists multiple synonyms and basic properties. For experimental/research use.[5]
BLD Pharm	14093-86-8	Research Grade	Varies (Online Orders)	States "Research Use Only." May offer analytical documentation like NMR, HPLC, LC-MS upon request.[7]
Suzhou Yacoo Science	14093-86-8	Inquire	Varies (Inquire)	A China-based supplier offering the compound for sale.[8]

Expert Insight: The choice of supplier is not merely a transactional decision; it is a risk management strategy. For early-stage discovery and proof-of-concept work, a 95% purity grade from a distributor like Sigma-Aldrich may be cost-effective and sufficient. However, for later-stage development, lead optimization, or studies where trace impurities could confound results, sourcing from a supplier like BLD Pharm, which may provide batch-specific analytical data, is the more prudent choice. Always request a Certificate of Analysis (CoA) to validate the purity and identity of the purchased material.

A Logical Framework for Supplier Selection

Navigating the supplier landscape requires a systematic approach. The following workflow diagram illustrates a decision-making process designed to match procurement with specific research requirements, ensuring that both scientific and budgetary needs are met.



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Caption: A workflow for selecting a **1-Methoxy-2-methylnaphthalene** supplier.

Protocol: Proposed In-House Synthesis

While commercial sourcing is often preferred, situations may arise—such as the need for isotopic labeling or purity grades exceeding 99%—that necessitate in-house synthesis. A direct, published synthesis for **1-Methoxy-2-methylnaphthalene** is not readily available; however, a reliable route can be proposed based on the well-established Williamson ether synthesis, starting from the corresponding naphthol. This approach involves the methylation of 2-methyl-1-naphthol.

Causality: The Williamson ether synthesis is chosen for its robustness, high yields, and straightforward execution. It proceeds via an S_N2 mechanism where the deprotonated hydroxyl group (a potent nucleophile) attacks the methylating agent. Using a strong base ensures complete deprotonation of the weakly acidic naphthol, driving the reaction to completion.

Workflow for Synthesis of 1-Methoxy-2-methylnaphthalene



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Caption: Proposed synthetic workflow for **1-Methoxy-2-methylnaphthalene**.

Step-by-Step Methodology

This protocol is adapted from standard procedures for the methylation of naphthols and should be performed by a qualified chemist in a controlled laboratory environment with appropriate safety precautions.^{[2][9]}

- **Preparation:** To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add 2-methyl-1-naphthol (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF).
- **Deprotonation:** Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

- Self-Validation: The cessation of hydrogen gas evolution indicates the completion of the deprotonation step.
- Methylation: While maintaining the temperature at 0°C, add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) or methyl iodide (CH₃I, 1.2 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
- Monitoring: Reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase, visualizing with a UV lamp. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates conversion.
- Aqueous Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
- Characterization: Combine the pure fractions and remove the solvent in vacuo to yield **1-Methoxy-2-methylnaphthalene**. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quality Assurance: Analytical Verification Protocols

Whether sourced commercially or synthesized in-house, the identity and purity of **1-Methoxy-2-methylnaphthalene** must be rigorously verified before use. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for this purpose.^[10]
^[11]

Protocol 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a 1 mg/mL solution of the compound in a high-purity solvent such as dichloromethane or ethyl acetate.

- GC Conditions (Example):
 - Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m).
 - Inlet Temperature: 250°C.
 - Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).
 - Oven Program: Start at 100°C, hold for 1 min, then ramp at 10°C/min to 280°C and hold for 5 min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
- Analysis: The resulting chromatogram should show a single major peak. The purity can be calculated based on the peak area percentage. The mass spectrum of this peak should show a molecular ion (M^+) at m/z = 172.22 and a fragmentation pattern consistent with the structure.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from general methods for analyzing naphthalene derivatives and is suitable for quantification using an external standard.[\[12\]](#)

- Standard and Sample Preparation: Prepare a stock solution of a certified reference standard of **1-Methoxy-2-methylnaphthalene** in acetonitrile. From this, create a series of calibration standards (e.g., 1, 5, 10, 25, 50 μ g/mL). Prepare the sample to be tested at a concentration that falls within this range.
- HPLC Conditions (Example):
 - System: HPLC with a UV detector.
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).

- Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Monitor at a UV absorbance maximum, likely around 220-240 nm. [\[2\]](#)
- Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the standards. The R^2 value should be >0.999 for a valid curve. Use the linear regression equation to determine the precise concentration of the analyte in your sample.

Conclusion

1-Methoxy-2-methylnaphthalene is an accessible and valuable chemical intermediate for researchers in synthetic and medicinal chemistry. A successful research outcome hinges on the judicious selection of a commercial supplier, guided by the specific demands of the experimental stage. When commercial options do not suffice, a robust synthesis based on fundamental organic chemistry principles provides an alternative path. In all cases, rigorous analytical verification is not an optional step but a mandatory component of scientific integrity, ensuring that the material in the flask is precisely what the label claims. This guide provides the framework and protocols to empower researchers to source and utilize this compound with confidence.

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